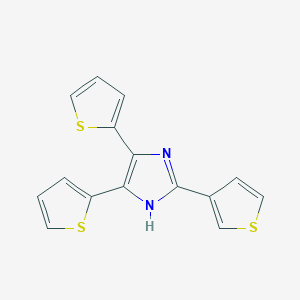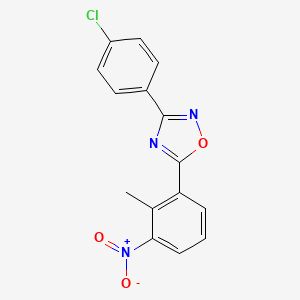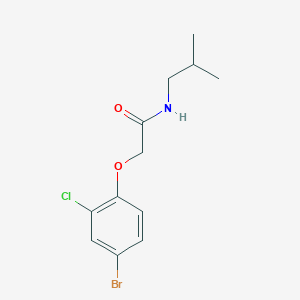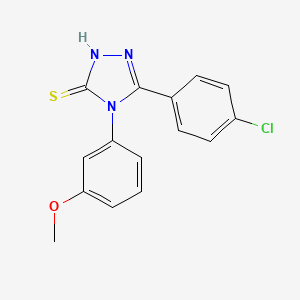
4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole, also known as DTI, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of protein kinase C (PKC) and has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities.
Mecanismo De Acción
4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole is a potent inhibitor of PKC, which is a family of serine/threonine kinases involved in a variety of cellular processes, including cell growth, differentiation, and survival. PKC is overexpressed in many cancer cells, and its inhibition by 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole has been shown to exhibit anti-inflammatory and anti-viral activities. It inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole also inhibits the replication of several viruses, including HIV-1 and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole has several advantages as a research tool. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole has some limitations as well. It is a yellow solid, which makes it difficult to dissolve in aqueous solutions. Additionally, its anti-cancer activity is not specific to any particular type of cancer, which limits its potential use as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole. One area of interest is the development of more potent and selective inhibitors of PKC. Another area of interest is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory activities of 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole. Finally, the potential use of 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole as a therapeutic agent for cancer and other diseases should be explored further.
Conclusion:
In conclusion, 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of PKC and has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole has several advantages as a research tool, but also has some limitations. There are several future directions for the research on 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole, and its potential use as a therapeutic agent for cancer and other diseases should be explored further.
Métodos De Síntesis
4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole can be synthesized by the reaction of 2-amino-4,5-di-2-thienyl-1H-imidazole with 3-bromothiophene in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction and yields 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole as a yellow solid.
Aplicaciones Científicas De Investigación
4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole exerts its anti-cancer activity by inhibiting PKC, which is involved in the regulation of cell growth and survival.
Propiedades
IUPAC Name |
4,5-dithiophen-2-yl-2-thiophen-3-yl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S3/c1-3-11(19-6-1)13-14(12-4-2-7-20-12)17-15(16-13)10-5-8-18-9-10/h1-9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRCQDBOBRUFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N=C(N2)C3=CSC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dithiophen-2-yl-2-thiophen-3-yl-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5708336.png)

![4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate](/img/structure/B5708353.png)
![2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B5708359.png)
![6-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5708368.png)
![2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5708369.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole](/img/structure/B5708371.png)

![N-(4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5708386.png)



![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5708420.png)